molecular formula C11H15ClIN3 B15213040 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine CAS No. 917896-51-6

6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine

Cat. No.: B15213040
CAS No.: 917896-51-6
M. Wt: 351.61 g/mol
InChI Key: MZYCEDZGUUCGAJ-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidin ring substituted with chlorine, cyclopentyl, ethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidin ring. One common approach is the reaction of appropriate halogenated precursors under controlled conditions. The cyclopentyl and ethyl groups are introduced through subsequent substitution reactions, followed by iodination to complete the structure.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Replacement of halogen atoms with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Medicine: The compound may be explored for its therapeutic potential, including its use as a lead compound in drug discovery and development.

Industry: In the chemical industry, it serves as a precursor for the production of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Amino-6-chloro-2-ethyl-5-iodopyrimidine

  • 2-Ethyl-5-iodo-6-methylpyrimidin-4-amine

  • 5-Iodo-2-ethyl-6-chloropyrimidin-4-amine

Uniqueness: 6-Chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine stands out due to its specific combination of substituents, which may confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a subject of ongoing research and development in various scientific fields. Further studies are needed to fully understand its properties and harness its full potential.

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Properties

CAS No.

917896-51-6

Molecular Formula

C11H15ClIN3

Molecular Weight

351.61 g/mol

IUPAC Name

6-chloro-N-cyclopentyl-2-ethyl-5-iodopyrimidin-4-amine

InChI

InChI=1S/C11H15ClIN3/c1-2-8-15-10(12)9(13)11(16-8)14-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,14,15,16)

InChI Key

MZYCEDZGUUCGAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)I)NC2CCCC2

Origin of Product

United States

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